5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-2-methyl-6-(2-methylpropyl)pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13(2)10-25-19(27)18-15(11-23(3)22-18)21-20(25)28-12-17(26)24-9-8-14-6-4-5-7-16(14)24/h4-7,11,13H,8-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKZZJSZKOMVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NN(C=C2N=C1SCC(=O)N3CCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, making it a significant target in various diseases, including cancer and neurodegenerative disorders.
Mode of Action
The compound acts as a potent inhibitor of RIPK1. It binds to RIPK1 with a high affinity, resulting in the inhibition of the kinase’s enzymatic activity. This interaction disrupts the normal function of RIPK1, leading to changes in cell survival and death pathways.
Biochemical Pathways
The inhibition of RIPK1 affects several biochemical pathways. Most notably, it impacts the necroptosis pathway , a form of programmed cell death. By inhibiting RIPK1, the compound can protect cells from necroptosis. This has significant implications for diseases where necroptosis plays a role, such as in certain cancers and neurodegenerative disorders.
Result of Action
The compound’s action results in the protection of cells from necroptosis. It has been shown to attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells, both in vitro and in vivo. This suggests that the compound could have potential therapeutic applications in conditions where necroptosis is a factor.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions between indoline derivatives and pyrazolo-pyrimidine precursors under reflux conditions (e.g., using DMF or THF as solvents) .
- Thioether linkage formation via nucleophilic substitution, requiring base catalysts like K₂CO₃ to activate the thiol group .
- Purification via column chromatography or recrystallization to achieve >95% purity . Optimization strategies include adjusting solvent polarity, reaction time (12–48 hours), and temperature (60–100°C) to maximize yield (reported range: 40–70%) .
Q. How can researchers confirm the structural identity and purity of this compound?
Key analytical methods:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., isobutyl group at C6) and thioether bond integrity .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected error <2 ppm) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and detect side products (e.g., unreacted indoline derivatives) .
Q. What preliminary assays are recommended to evaluate its bioactivity?
Initial screens should focus on:
- Enzyme inhibition assays (e.g., kinases, phosphodiesterases) due to the pyrazolo-pyrimidine core’s known role in targeting ATP-binding pockets .
- In vitro cytotoxicity testing (IC₅₀) using cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic potential .
- Solubility and stability profiling in PBS/DMSO to guide dosing in subsequent assays .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Variability in synthetic batches (e.g., trace impurities affecting activity). Validate purity via LC-MS and repeat assays with independently synthesized batches .
- Assay conditions (e.g., pH, co-solvents). Standardize protocols using reference inhibitors and include positive controls .
- Cell line heterogeneity . Use isogenic cell models or primary cells to reduce genetic variability .
Q. What strategies can improve the compound’s synthetic yield and scalability?
Advanced optimization techniques:
- Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, catalyst loading) .
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Flow chemistry for scalable thioether bond formation, minimizing side reactions .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR approaches include:
- Systematic substitution of the indolin-1-yl, isobutyl, or methyl groups to assess impact on bioactivity . Example: Replace isobutyl with cyclopropyl to test steric effects .
- Comparative analysis with analogs (e.g., pyrazolo[3,4-d]pyrimidines vs. thiazolo[4,5-d]pyrimidines) to identify core-specific interactions .
- Computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Q. What methodologies are suitable for studying its metabolic stability and degradation pathways?
- In vitro microsomal assays (human liver microsomes) to identify phase I metabolites .
- LC-MS/MS fragmentation patterns to trace degradation products (e.g., hydrolysis of the thioether bond under acidic conditions) .
- Isotopic labeling (e.g., ¹⁴C at the oxoethyl group) to quantify bioaccumulation in animal models .
Q. How can researchers investigate its mechanism of action in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
